molecular formula C29H31N3O2S B2586912 N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide CAS No. 533865-44-0

N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide

Cat. No.: B2586912
CAS No.: 533865-44-0
M. Wt: 485.65
InChI Key: FACRODBXZJEBJO-UHFFFAOYSA-N
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Description

The compound N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide features a naphthamide core linked to an indole moiety via a thioether bridge and an ethyl spacer.

Properties

IUPAC Name

N-[2-[3-[2-(cyclohexylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O2S/c33-28(31-24-10-2-1-3-11-24)20-35-27-19-32(26-13-7-6-12-25(26)27)17-16-30-29(34)23-15-14-21-8-4-5-9-22(21)18-23/h4-9,12-15,18-19,24H,1-3,10-11,16-17,20H2,(H,30,34)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACRODBXZJEBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Compound 32 (Pyrimido[5,4-b]indole derivative)
  • Structure: Contains a pyrimidoindole core with a thioether-linked cyclohexylamino acetamide.
  • Synthesis : Microwave-assisted reaction with CuI catalysis, yielding moderate purity after column chromatography .
  • Key Differences : Replaces naphthamide with a pyrimidoindole system, likely altering electronic properties and binding interactions.
Compound 7b (Benzamide derivative)
  • Structure: Benzamide linked to a pyrrolidine-carbonyl indole and cyclohexylamino group.
  • Synthesis : Achieved via Rh(III)-catalyzed alkylation and Ugi reaction, with 68% yield .
  • Key Differences: Benzamide (vs.
Compound III-28 (Chloroindol derivative)
  • Structure: Chloro-substituted indole with a cyclohexylamino acetamide and nitroaryl group.
  • Synthesis : 50% yield via multicomponent reaction; lower efficiency attributed to steric hindrance from the chloroindol .
Compound S45 (Propanamide derivative)
  • Structure : Cyclooctylethyl group and indole-propanamide backbone.
  • Synthesis : Acidic conditions (HCl/DMSO) yield a cyclooctylethyl-substituted analogue .
  • Key Differences : Bulky cyclooctylethyl group may impede solubility compared to the target’s ethyl-naphthamide linkage.

Physicochemical and Spectroscopic Properties

Compound Molecular Weight Key Functional Groups IR/NMR Features
Target Compound ~532 (estimated) Naphthamide, indole, thioether Expected C=O (1670–1700 cm⁻¹), aromatic C-H (3050–3100 cm⁻¹)
Compound 32 483.5 Pyrimidoindole, thioether HRMS: [M+H]⁺ 484.1501 (calc), 484.1493 (obs)
Compound 7b 589.7 Benzamide, pyrrolidine-carbonyl ¹H NMR: δ 5.38 (–NCH₂CO–), 8.36 (triazole)
III-28 496.99 Chloroindol, nitroaryl IR: 3285 cm⁻¹ (–NH), 1530 cm⁻¹ (–NO₂)

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